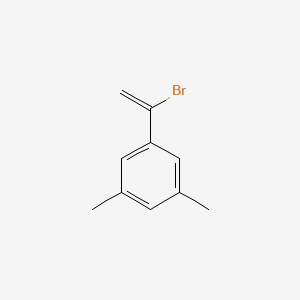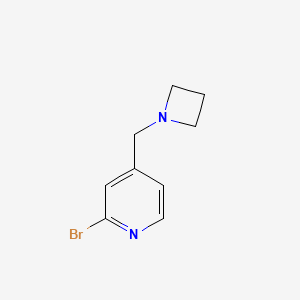
4-(Azetidin-1-ylmethyl)-2-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-ylmethyl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these rings makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with azetidine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-(Azetidin-1-ylmethyl)-2-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly used for oxidation and reduction reactions, respectively.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, azetidine derivatives, and complex heterocyclic compounds.
科学的研究の応用
4-(Azetidin-1-ylmethyl)-2-bromopyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-(Azetidin-1-ylmethyl)-2-bromopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the pyridine ring can modulate its pharmacokinetic properties. The exact molecular pathways involved vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
4-(Azetidin-1-ylmethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-fluoropyridine: Similar structure but with a fluorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Azetidin-1-ylmethyl)-2-bromopyridine is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, such as nucleophilic substitution and coupling reactions. The bromine atom also imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
4-(azetidin-1-ylmethyl)-2-bromopyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChIキー |
PESXMVLMAXEPHT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


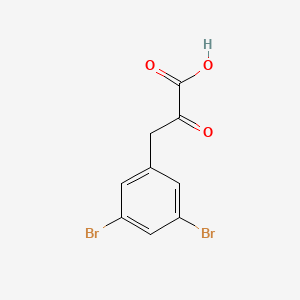
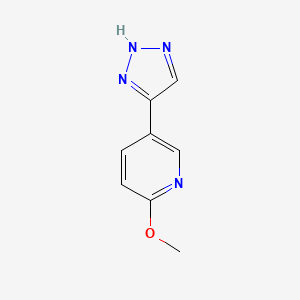

![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
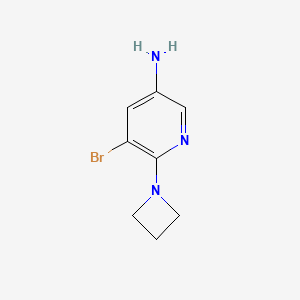
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)

![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)
![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
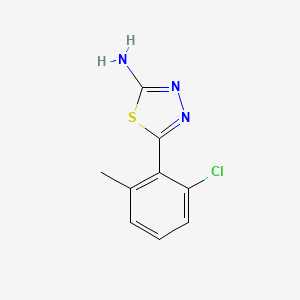
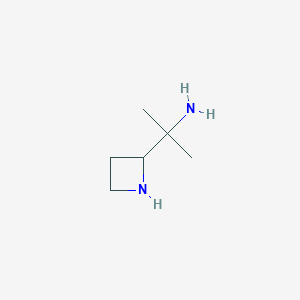
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
